![molecular formula C16H14BrN3O5 B11114682 N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11114682.png)
N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a nitro group on a phenyl ring, along with a hydrazide linkage and a methylphenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide typically involves the condensation of 3-bromo-2-hydroxy-5-nitrobenzaldehyde with 2-(4-methylphenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of azide or thiol-substituted derivatives.
Scientific Research Applications
N’-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of functional groups such as the nitro and hydroxyl groups plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide
- N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-ethylphenoxy)acetohydrazide
- N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide
Uniqueness
N’-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses .
Properties
Molecular Formula |
C16H14BrN3O5 |
---|---|
Molecular Weight |
408.20 g/mol |
IUPAC Name |
N-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C16H14BrN3O5/c1-10-2-4-13(5-3-10)25-9-15(21)19-18-8-11-6-12(20(23)24)7-14(17)16(11)22/h2-8,22H,9H2,1H3,(H,19,21)/b18-8+ |
InChI Key |
RXIRYZVOQYBDGI-QGMBQPNBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])Br)O |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])Br)O |
Origin of Product |
United States |
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